molecular formula C5H2F7I B3040818 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene CAS No. 243139-61-9

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene

Cat. No. B3040818
CAS RN: 243139-61-9
M. Wt: 321.96 g/mol
InChI Key: YSIHFHRTEHLZRU-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 15 atoms, including 2 Hydrogen atoms, 5 Carbon atoms, 7 Fluorine atoms, and 1 Iodine atom . It also contains 14 bonds in total, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .

Scientific Research Applications

Synthesis and Reactivity

  • Polyfluorinated Enynes : The compound 3,4,5,5-tetrafluoro-1-phenyl-4-(trifluoromethyl)-3-penten-1-yne, related to 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene, has been synthesized and studied for its reactivity with bromine and diazomethane. This research highlights the unique reactivity of polyfluorinated enynes, which is significant for chemical synthesis and material science applications (Knunyants & Pervova, 1967).
  • NMR Investigations : Detailed nuclear magnetic resonance (NMR) studies have been conducted on similar compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing insights into the electronic environment and structural properties of these fluorinated compounds, which are crucial for understanding their chemical behavior (Hinton & Jaques, 1974).

Radical Chemistry

  • Radical Addition to Unsaturated Systems : Research on the addition of radicals to compounds like 1,3,3,3-tetrafluoropropene offers insights into the radical chemistry of fluorinated compounds. These findings are valuable for developing new synthetic routes in organic chemistry (Gregory, Haszeldine, & Tipping, 1970).
  • Producing Hex-5-enyl Radicals : Studies have shown that radicals derived from 3,3,4,4-tetrafluoro-4-iodobut-1-ene can be used to produce hex-5-enyl radicals, demonstrating the potential of these compounds in radical chemistry and synthesis (Piccardi, Massardo, Modena, & Santoro, 1974).

Application in Material Science

  • Formation of Discrete Intermolecular Aggregates : Research involving 1-iodoperfluoroheptane, similar to 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene, has shown the formation of stable aggregates characterized by short N⋯I interactions. This study is important for understanding intermolecular interactions in fluorinated compounds, which has implications in material science and nanotechnology (Fontana et al., 2002).

Hypervalent Iodine Chemistry

  • Iodine(III) Reagents in Radical Chemistry : The use of iodine(III) reagents, closely related to the chemistry of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene, has been explored for generating carbon and heteroatom radicals. This research is pivotal in the field of synthetic organic chemistry, especially for the formation of C–CF3 and related bonds (Wang & Studer, 2017).

properties

IUPAC Name

(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHFHRTEHLZRU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896739
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene

CAS RN

24716-84-5
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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